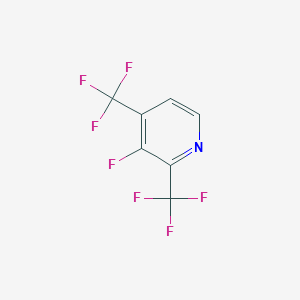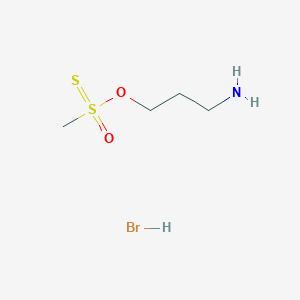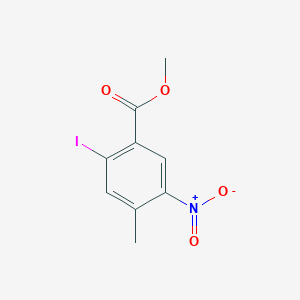
Methyl 2-iodo-4-methyl-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-iodo-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8INO4. It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodo-4-methyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 3-methylbenzoate followed by iodination. The nitration process involves treating methyl 3-methylbenzoate with fuming nitric acid, resulting in the formation of methyl 2-nitro-4-methylbenzoate . This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 2-iodo-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used for reducing the nitro group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is Methyl 2-amino-4-methyl-5-nitrobenzoate.
Coupling: The products are typically biaryl compounds with diverse functional groups.
科学研究应用
Methyl 2-iodo-4-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of Methyl 2-iodo-4-methyl-5-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and nitro group influence the electron density on the aromatic ring, making it susceptible to various chemical transformations. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic substitution.
相似化合物的比较
Similar Compounds
Methyl 2-iodo-5-methylbenzoate: Similar structure but lacks the nitro group.
Methyl 2-bromo-5-nitrobenzoate: Bromine instead of iodine.
Methyl 3-iodo-4-methoxybenzoate: Methoxy group instead of nitro group
Uniqueness
Methyl 2-iodo-4-methyl-5-nitrobenzoate is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H8INO4 |
|---|---|
分子量 |
321.07 g/mol |
IUPAC 名称 |
methyl 2-iodo-4-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 |
InChI 键 |
ICCSCAQTLSBESZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


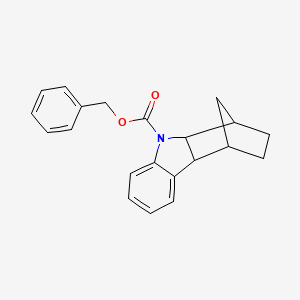
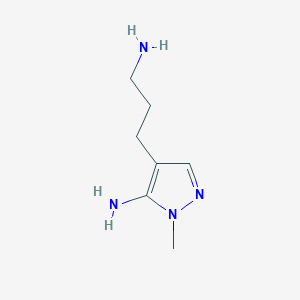
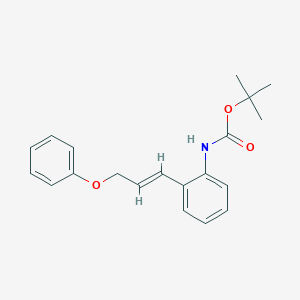
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
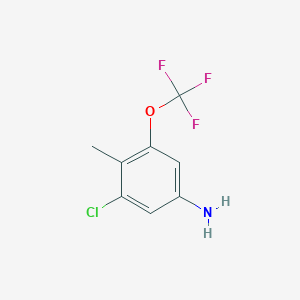

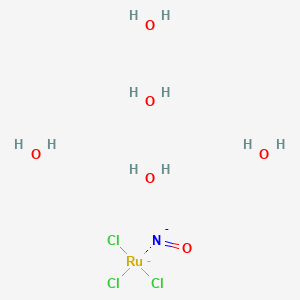
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)
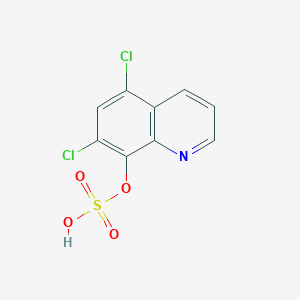

![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)
![Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate](/img/structure/B12853291.png)
